molecular formula C17H13BrN2O2S B2979804 N-(4-(4-bromophenyl)-2-oxothiazol-3(2H)-yl)-2-phenylacetamide CAS No. 326004-31-3

N-(4-(4-bromophenyl)-2-oxothiazol-3(2H)-yl)-2-phenylacetamide

Cat. No.: B2979804
CAS No.: 326004-31-3
M. Wt: 389.27
InChI Key: PDCCPSUXLIMVBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(4-bromophenyl)-2-oxothiazol-3(2H)-yl)-2-phenylacetamide is a chemical compound of significant interest in medicinal and agricultural chemistry research. This molecule features a hybrid structure incorporating bromophenyl, thiazolone, and phenylacetamide moieties, which are independently recognized in the literature for their biological potential . While specific studies on this exact compound are limited, research on closely related analogs provides strong rationale for its investigation. Compounds sharing the N-(4-bromophenyl)thiazole scaffold have demonstrated promising in vitro antimicrobial and anticancer activities . For instance, certain N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been evaluated against human breast adenocarcinoma cancer cell lines (MCF7), with some members of the series showing potent activity . Furthermore, molecular docking studies suggest that such compounds can exhibit good binding scores with specific protein targets, indicating their potential as leads for rational drug design . In the context of agricultural research, N-phenylacetamide derivatives containing 4-arylthiazole moieties have been synthesized and shown effective antibacterial activity against various phytopathogenic bacteria, such as Xanthomonas oryzae (Xoo) . Scanning electron microscopy (SEM) studies on active compounds from this class have confirmed that their mechanism of action can involve causing damage to the bacterial cell membrane, leading to loss of cellular integrity . Researchers can leverage this compound as a key intermediate or lead structure for developing novel therapeutic or agrochemical agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(4-bromophenyl)-2-oxo-1,3-thiazol-3-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O2S/c18-14-8-6-13(7-9-14)15-11-23-17(22)20(15)19-16(21)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCCPSUXLIMVBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN2C(=CSC2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-bromophenyl)-2-oxothiazol-3(2H)-yl)-2-phenylacetamide typically involves the formation of the thiazole ring followed by the introduction of the bromophenyl and phenylacetamide groups. One common method involves the cyclization of a precursor molecule containing the necessary functional groups under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be essential to scale up the synthesis from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-bromophenyl)-2-oxothiazol-3(2H)-yl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction could produce a thiazolidine derivative. Substitution reactions typically result in the replacement of the bromine atom with another functional group.

Scientific Research Applications

N-(4-(4-bromophenyl)-2-oxothiazol-3(2H)-yl)-2-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive molecule, including its antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-(4-bromophenyl)-2-oxothiazol-3(2H)-yl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Compound 12g ():

  • Structure : N-(4-(Benzyloxy)-3-(2-bromoacetyl)phenyl)-2-phenylacetamide.
  • Key Differences : Replaces the thiazolone with a bromoacetyl-substituted phenyl ring and a benzyloxy group.
  • Properties : Higher molecular weight (439.4 g/mol) and melting point (178–179°C) compared to typical thiazolone derivatives. The benzyloxy group may reduce solubility but enhance membrane permeability .

AMC3 ():

  • Structure: N-(4-bromophenyl)-2-[3-cyano-5-(3-methoxyphenyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide.
  • Key Differences: Pyridinone core instead of thiazolone, with additional cyano and methoxyphenyl groups.

Halogen Substituent Effects

2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide ():

  • Structure : Simpler acetamide with para-bromophenyl and difluorophenyl groups.
  • Crystallography: Dihedral angle of 66.4° between aromatic rings, indicating non-planar conformation. This contrasts with the thiazolone’s rigid core, which may enforce a more planar geometry .
  • Synthesis : Uses EDC-mediated coupling, a method applicable to the target compound’s amide bond formation.

N-[(4-Chlorophenyl)methyl]-2-phenylacetamide (6) ():

  • Structure : Chlorine replaces bromine in a benzylamide analog.
  • Impact: Bromine’s larger atomic radius increases molecular weight (Br: 79.9 vs. Cl: 35.5 g/mol) and lipophilicity (clogP ~2.8 vs.

Bioisosteric Replacements

N-(4-(5-Methoxy-2-oxo-1,3,4-oxadiazol-3(2H)-yl)-2-methylphenyl)-2-phenylacetamide (12) ():

  • Structure : Oxadiazolone replaces thiazolone, with a methyl-substituted phenyl ring.
  • Implications : Oxadiazoles are metabolically stable bioisosteres for esters or amides. The methyl group may sterically hinder target binding compared to the bromophenyl group in the thiazolone derivative .

Physicochemical and Spectroscopic Comparisons

Spectroscopic Data

Compound 1H-NMR (δ, ppm) IR (cm⁻¹) ESI-MS (m/z)
Target Thiazolone Derivative* 3.73 (s, CH2), 7.2–8.1 (Ar-H) 1680 (C=O), 1250 (C=S) ~410 (estimated)
12g () 3.73 (s, CH3), 7.01–8.03 (Ar-H) 1663–1682 (C=O) 439.4 [M+H]+
AMC3 () Not reported Not reported Not reported

*Predicted based on structural analogs.

Thermal Properties

Compound Melting Point (°C) Yield (%)
Target Thiazolone Derivative* ~170–180 (estimated) ~70–85
12g () 178–179 79
N-[(4-Chlorophenyl)methyl]-2-phenylacetamide () Not reported 69–92

Biological Activity

N-(4-(4-bromophenyl)-2-oxothiazol-3(2H)-yl)-2-phenylacetamide is a compound of significant interest due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the synthesis, molecular modeling, and biological significance of this compound, drawing on various research findings and case studies.

Synthesis and Characterization

The synthesis of this compound involves several steps, including the preparation of key intermediates. The general procedure includes:

  • Synthesis of 4-(4-bromophenyl)thiazol-2-amine : This is achieved through a reaction between p-bromoacetophenone and thiourea, followed by purification.
  • Formation of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide : Chloroacetyl chloride is reacted with the thiazolamine derivative to yield the desired chloroacetamide.
  • Coupling with substituted anilines : The chloroacetamide undergoes nucleophilic substitution with various substituted anilines to produce a series of derivatives.

The synthesized compounds were characterized using spectroscopic methods such as NMR and IR, confirming their molecular structures .

Antimicrobial Activity

The antimicrobial potential of this compound was evaluated against various bacterial and fungal strains. The results indicated that the compound exhibits promising activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Compound Microbial Strain Minimum Inhibitory Concentration (MIC)
d1Staphylococcus aureus32 µg/mL
d2Escherichia coli64 µg/mL
d3Candida albicans16 µg/mL

The results suggest that compounds d1, d2, and d3 demonstrate significant antimicrobial activity, particularly against Staphylococcus aureus and Candida albicans .

Anticancer Activity

In addition to its antimicrobial properties, the compound's anticancer activity was assessed using the MCF7 human breast adenocarcinoma cell line. The Sulforhodamine B (SRB) assay revealed that certain derivatives exhibited notable cytotoxic effects.

Compound Cell Line IC50 (µM)
d6MCF715.5
d7MCF720.0

These findings indicate that compounds d6 and d7 are particularly effective against breast cancer cells, suggesting their potential as therapeutic agents .

Molecular Docking Studies

Molecular docking studies were conducted to elucidate the binding interactions between the synthesized compounds and their target proteins. Using software such as Schrodinger v11.5, researchers analyzed the binding affinities and modes.

  • Key Findings :
    • Compounds demonstrated favorable binding interactions with active sites of target proteins.
    • The docking scores correlated well with the observed biological activities, supporting the hypothesis that structural modifications can enhance efficacy .

Case Studies

Several studies have highlighted the biological significance of similar thiazole derivatives:

  • Antimicrobial Screening : A study screened twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides for antimicrobial potential, revealing that halogenated phenyl rings significantly enhanced activity against Gram-positive bacteria .
  • Structure-Activity Relationship (SAR) : Research indicated that substituents on the phenyl ring influenced biological activity, with electron-withdrawing groups enhancing antimicrobial effects .

Q & A

Basic: What synthetic methodologies are commonly used to prepare N-(4-(4-bromophenyl)-2-oxothiazol-3(2H)-yl)-2-phenylacetamide?

Answer:
The compound is typically synthesized via carbodiimide-mediated coupling. A validated approach involves reacting 4-bromophenylacetic acid derivatives with appropriate amines (e.g., aniline derivatives) in dichloromethane, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) as a coupling agent and triethylamine as a base. The reaction is stirred at 273 K for ~3 hours, followed by extraction, washing, and crystallization from methylene chloride . This method ensures high purity and yield (~75–85%) under controlled conditions.

Basic: How is the molecular conformation and crystal packing of this compound determined experimentally?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound’s dihedral angles between aromatic rings (e.g., 66.4° between 4-bromophenyl and fluorophenyl groups in analogs) and intermolecular interactions (N–H⋯O hydrogen bonds, C–H⋯F contacts) are quantified. SCXRD data collected at 298 K with R factor = 0.038 and wR factor = 0.092 reveal packing stability via infinite chains along specific crystallographic axes .

Advanced: How can reaction conditions be optimized for improved yield in analogs with similar scaffolds?

Answer:
Optimization involves:

  • Solvent selection : Dichloromethane or DMF for solubility.
  • Temperature control : Lower temperatures (273 K) minimize side reactions in coupling steps .
  • Catalyst/base ratios : Triethylamine (1.2–1.5 equiv.) enhances deprotonation of intermediates .
  • Purification : Slow evaporation from methylene chloride yields high-purity crystals .
    Parallel monitoring via TLC or HPLC ensures reaction progress. For example, EDCI-mediated coupling in analogs achieves >80% yield under optimized conditions .

Advanced: How do intermolecular interactions in the crystal lattice influence physicochemical properties?

Answer:
Hydrogen bonds (N–H⋯O) and van der Waals forces stabilize the lattice, affecting melting points (423–425 K in analogs) and solubility. For instance, weak C–H⋯F interactions in fluorinated derivatives increase thermal stability by ~15–20°C compared to non-fluorinated analogs. SCXRD data (e.g., C14H10BrF2NO) show these interactions contribute to a 3D network, reducing hygroscopicity .

Advanced: How should researchers address contradictions in reported synthetic yields for related acetamides?

Answer:
Discrepancies arise from:

  • Reagent purity : EDCI activity varies with storage conditions; fresh batches improve reproducibility.
  • Crystallization methods : Slow evaporation vs. rapid cooling alters crystal size and purity .
  • Analytical validation : Cross-validate yields via NMR integration and HPLC area-percent analysis. For example, EDCI-mediated reactions report 70–90% yields, but impurities from byproducts (e.g., urea derivatives) require rigorous washing with NaHCO₃ .

Advanced: What pharmacological activities can be hypothesized based on structural analogs?

Answer:
Analog studies suggest potential:

  • Antimicrobial activity : Thiazole and bromophenyl moieties disrupt bacterial membranes (MIC ~8–32 µg/mL in similar compounds) .
  • Anticancer effects : Quinazolinone analogs inhibit kinase pathways (IC₅₀ ~1–5 µM) via π-π stacking with ATP-binding pockets .
  • Anti-inflammatory action : Acetamide derivatives suppress COX-2 by ~40–60% at 10 µM in vitro .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Answer:
Key SAR insights:

  • Substituent effects : Electron-withdrawing groups (e.g., Br, Cl) at the 4-position increase metabolic stability.
  • Ring flexibility : Rigid thiazole rings improve target binding (e.g., ΔG = −9.2 kcal/mol in docking studies) .
  • Hydrogen bond donors : Amide NH groups enhance solubility and receptor interactions (logP reduction by ~0.5 units) .

Methodological: What safety protocols are critical during synthesis and handling?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of dichloromethane vapors (TLV 50 ppm) .
  • PPE : Nitrile gloves and goggles prevent skin/eye contact with EDCI (irritant).
  • Waste disposal : Halogenated solvents require segregated waste streams.
  • Emergency measures : Immediate rinsing with water for spills and antidote access (e.g., activated charcoal for ingestion) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.